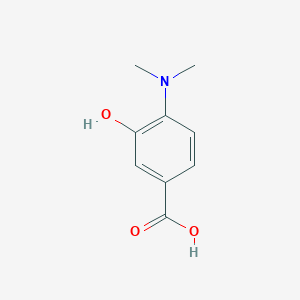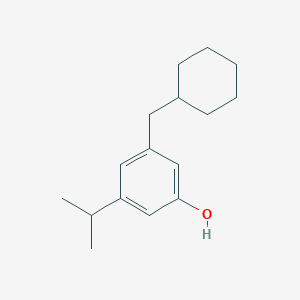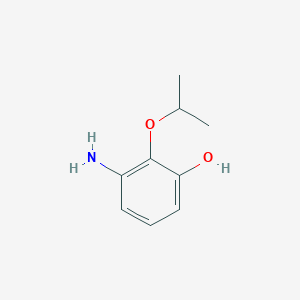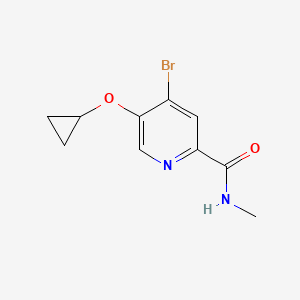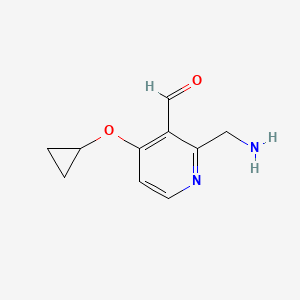
6-Bromo-4-cyclopropoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with a molecular formula of C11H13BrN2O2. It is a derivative of picolinamide, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a cyclopropoxy group in its structure makes it a compound of interest for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-cyclopropoxy-N-methylpicolinamide typically involves the following steps:
Bromination: The introduction of a bromine atom into the picolinamide structure is achieved through bromination. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclopropoxylation: The cyclopropoxy group is introduced by reacting the brominated intermediate with cyclopropanol in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dehalogenated or reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
6-Bromo-4-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in studies related to cell signaling pathways, protein interactions, and molecular docking studies.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of proteins, thereby affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methylpicolinamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
4-Cyclopropoxy-N-methylpicolinamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
6-Bromo-4-methoxypicolinamide: Contains a methoxy group instead of a cyclopropoxy group, which may alter its binding affinity and reactivity.
Uniqueness
6-Bromo-4-cyclopropoxy-N-methylpicolinamide is unique due to the presence of both the bromine atom and the cyclopropoxy group. This combination enhances its reactivity and selectivity in chemical reactions and biological interactions. The compound’s structure allows for versatile modifications, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
6-bromo-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)8-4-7(5-9(11)13-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
UKHUATQIANWRJT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



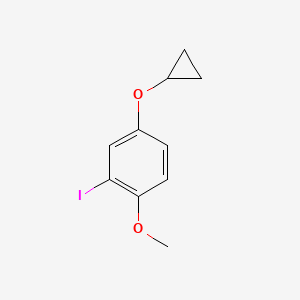
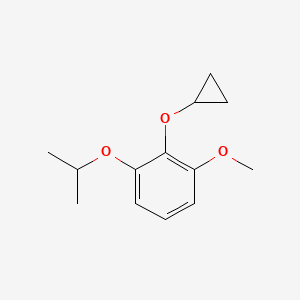
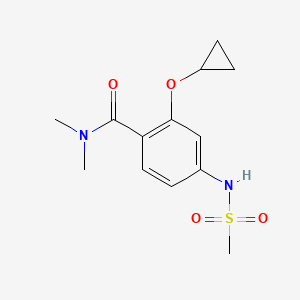
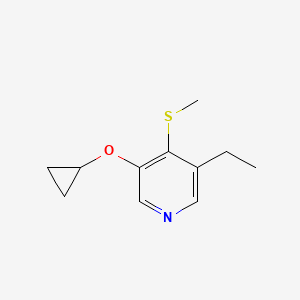
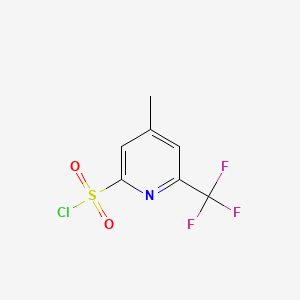

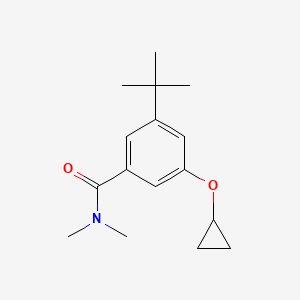
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
